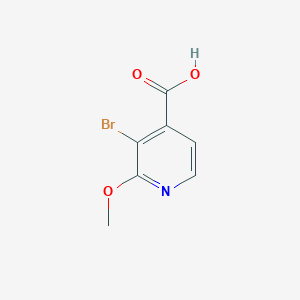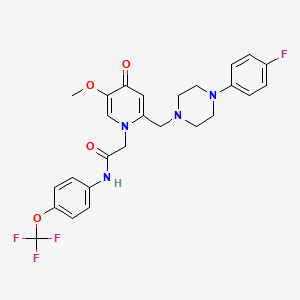![molecular formula C15H16N2O4 B2769612 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1158097-77-8](/img/structure/B2769612.png)
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is an organic compound of considerable interest due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial chemistry. The compound features a pyrazole ring substituted with a methoxyphenyl group, showcasing complex structural attributes that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid typically begins with the formation of the pyrazole core. The synthesis involves the condensation reaction between an appropriately substituted hydrazine and a 1,3-diketone. The reaction proceeds under mild conditions, often in the presence of a catalytic amount of acid or base, facilitating ring closure and formation of the pyrazole ring.
Subsequent steps involve the attachment of the 2-methoxyphenyl group via etherification reactions. This step generally requires the use of strong base and heat to promote the nucleophilic substitution of the phenolic hydroxyl group with a suitable alkylating agent.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic routes but incorporates optimizations for higher yields and scalability. Reaction conditions are carefully controlled, and process improvements such as continuous flow reactors and high-throughput screening of catalysts are employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is involved in various chemical reactions, including:
Oxidation: : Conversion of methoxy groups to hydroxyl groups using reagents like chromic acid or permanganate.
Reduction: : Catalytic hydrogenation to reduce double bonds present in the structure.
Substitution: : Halogenation at the pyrazole ring using reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: : Chromic acid, Potassium permanganate.
Reducing Agents: : Palladium on carbon, Sodium borohydride.
Halogenating Agents: : N-bromosuccinimide.
Major Products Formed
Oxidative reactions primarily lead to the formation of hydroxyl-substituted derivatives. Reduction reactions result in the saturation of double bonds, forming the corresponding alkane derivatives. Substitution reactions yield halogenated products with varied applications.
Applications De Recherche Scientifique
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid has extensive applications across several research fields:
Chemistry: : Acts as an intermediate in organic synthesis and as a starting material for more complex chemical entities.
Biology: : Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: : Explored as a candidate for drug development, particularly in the context of targeting specific enzymes or receptors.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action for 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is often context-dependent:
Molecular Targets: : It interacts with specific enzymes or receptors, modulating their activity. For instance, it might inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
Pathways Involved: : The compound's effects might involve pathways related to oxidative stress or signal transduction cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(2-Methoxyphenoxy)phenyl]prop-2-enoic acid
3-[5-(2-Methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
3-[5-(4-Methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
Unique Attributes
What sets 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid apart from its analogs is its specific substitution pattern, which confers unique steric and electronic properties influencing its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
(E)-3-[5-(2-methoxyphenoxy)-1,3-dimethylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-11(8-9-14(18)19)15(17(2)16-10)21-13-7-5-4-6-12(13)20-3/h4-9H,1-3H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDCDRBSADCOGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide](/img/structure/B2769529.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769532.png)
![N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2769534.png)


amine hydrochloride](/img/structure/B2769537.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B2769540.png)

![4-(pyrrolidine-1-sulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2769545.png)

![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)

![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)
